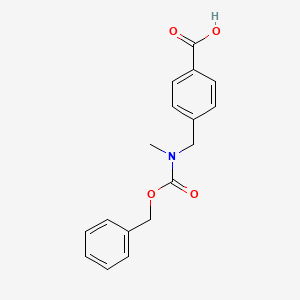![molecular formula C13H15Cl2NO3 B8420711 methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B8420711.png)
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate core substituted with two chlorine atoms and a pyrrolidinylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxybenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3,5-dichloro-4-hydroxybenzoate.
Substitution Reaction: The hydroxyl group is then substituted with a pyrrolidinylmethoxy group. This step involves the reaction of methyl 3,5-dichloro-4-hydroxybenzoate with pyrrolidine and a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted benzoates with different nucleophiles.
Oxidation: N-oxides of the pyrrolidinyl group.
Reduction: Alcohol derivatives of the ester group.
科学研究应用
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance binding affinity and specificity, while the benzoate core can provide structural stability.
相似化合物的比较
Similar Compounds
Methyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but lacks the pyrrolidinylmethoxy group.
Methyl 3,5-dichloro-4-(2-piperidinyl)methoxybenzoate: Similar structure but with a piperidinyl group instead of pyrrolidinyl.
Uniqueness
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the presence of the pyrrolidinylmethoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s solubility, binding affinity, and overall stability, making it a valuable compound for various applications.
属性
分子式 |
C13H15Cl2NO3 |
|---|---|
分子量 |
304.17 g/mol |
IUPAC 名称 |
methyl 3,5-dichloro-4-(pyrrolidin-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C13H15Cl2NO3/c1-18-13(17)8-5-10(14)12(11(15)6-8)19-7-9-3-2-4-16-9/h5-6,9,16H,2-4,7H2,1H3 |
InChI 键 |
UHRFJVOWJVATRI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OCC2CCCN2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

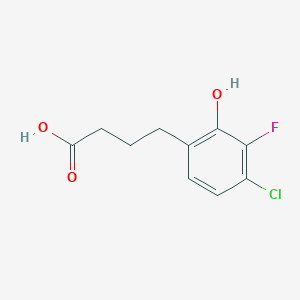
![2-Bromo-4-[2-(morpholine-4-sulfonyl)-ethyl]-phenylamine](/img/structure/B8420658.png)
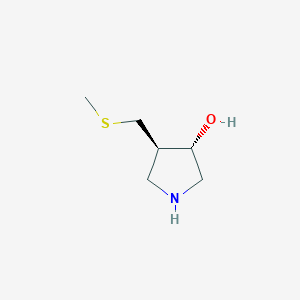
![3-(Bromomethyl)[1,4]benzodioxino[2,3-c]pyridazine](/img/structure/B8420676.png)
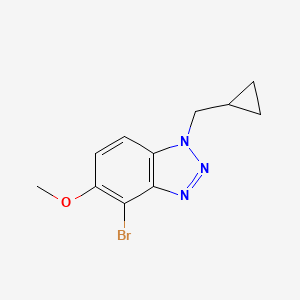
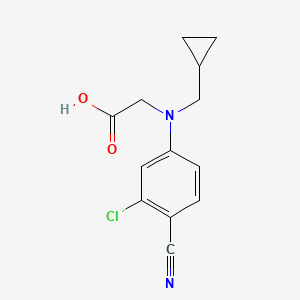
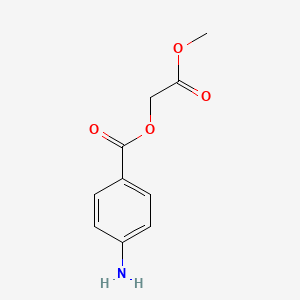
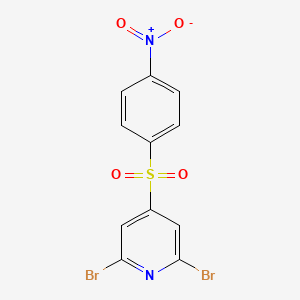
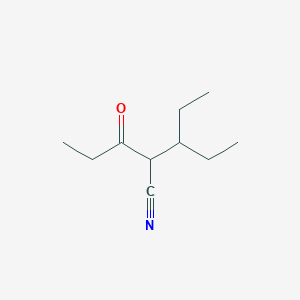
![5-(5-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B8420709.png)

